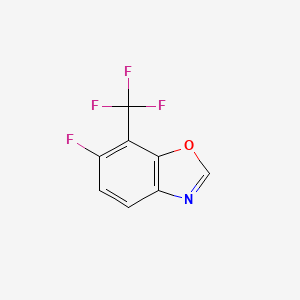

6-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research. This compound is characterized by a benzoxazole ring substituted with a fluoro group at the 6th position and a trifluoromethyl group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with a fluorinated carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to the formation of quinolines or other heterocycles.

Scientific Research Applications

6-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.

Industry: Utilized in the production of advanced materials, including liquid crystals and polymers with unique properties.

Mechanism of Action

The mechanism by which 6-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole exerts its effects is primarily through its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to penetrate biological membranes and bind to target proteins or enzymes. This binding can inhibit the activity of bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death.

Comparison with Similar Compounds

6-Fluoroquinolines: Share the fluoro group at the 6th position but differ in the overall ring structure.

7-Trifluoromethylbenzoxazoles: Similar in having the trifluoromethyl group but may lack the fluoro substitution.

Fluoroquinolones: A broader class of compounds with similar antibacterial activity.

Uniqueness: 6-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole is unique due to the combined presence of both fluoro and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. This dual substitution enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal chemistry.

Biological Activity

6-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C8H4F4N2O

- Molecular Weight : 218.12 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The presence of fluorine and trifluoromethyl groups enhances lipophilicity and metabolic stability, which can influence the compound's interaction with enzymes and receptors.

Anticancer Activity

Several studies have evaluated the anticancer potential of benzoxazole derivatives, including this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro Studies : The compound demonstrated an IC50 value in the range of 1.94–3.46 μM against human cancer cell lines, suggesting potent antiproliferative activity .

- Mechanism : It has been shown to induce G2/M cell cycle arrest and inhibit tubulin polymerization in MCF-7 breast cancer cells, leading to apoptosis .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Antibacterial Activity : In studies against Xanthomonas species, it exhibited effective inhibition with IC50 values around 47.6 mg/L .

- Mechanism : The antibacterial action is linked to the upregulation of succinate dehydrogenase during oxidative phosphorylation, inhibiting bacterial reproduction .

Antiviral Activity

Emerging research highlights the antiviral properties of benzoxazole derivatives:

- Inhibition Rates : Compounds similar to this compound showed protective activities against tobacco mosaic virus (TMV) with inhibition rates exceeding 50% .

- Structure-Activity Relationship (SAR) : The introduction of electron-withdrawing groups like trifluoromethyl significantly enhances antiviral activity .

Case Studies and Research Findings

Properties

Molecular Formula |

C8H3F4NO |

|---|---|

Molecular Weight |

205.11 g/mol |

IUPAC Name |

6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole |

InChI |

InChI=1S/C8H3F4NO/c9-4-1-2-5-7(14-3-13-5)6(4)8(10,11)12/h1-3H |

InChI Key |

BHGMIAVMPNUENR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1N=CO2)C(F)(F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.